molecular formula C17H20N4O4S2 B6469523 8-(2,1,3-benzothiadiazole-4-sulfonyl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one CAS No. 2640814-41-9

8-(2,1,3-benzothiadiazole-4-sulfonyl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one

Cat. No.: B6469523
CAS No.: 2640814-41-9
M. Wt: 408.5 g/mol
InChI Key: FXMJLBCGTRAYCY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several distinct functional groups, including a benzothiadiazole group, a spiro[bicyclo[3.2.1]octane] group, and a morpholinone group . These groups are common in many organic compounds and have various chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Theoretical methods, such as those based on density functional theory (DFT), can be used to calculate the geometric structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. For instance, compounds with the 8-azabicyclo[3.2.1]octane scaffold can undergo various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and solubility, would depend on its molecular structure. Unfortunately, without specific experimental data, these properties can only be estimated using theoretical methods .

Properties

IUPAC Name

8-(2,1,3-benzothiadiazol-4-ylsulfonyl)-4'-methylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-20-10-17(25-9-15(20)22)7-11-5-6-12(8-17)21(11)27(23,24)14-4-2-3-13-16(14)19-26-18-13/h2-4,11-12H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMJLBCGTRAYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC3CCC(C2)N3S(=O)(=O)C4=CC=CC5=NSN=C54)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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